![molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5](/img/no-structure.png)

3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

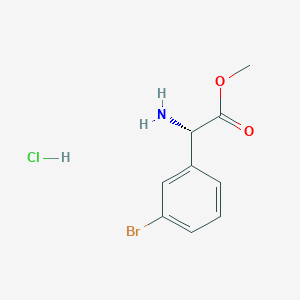

“3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” is a chemical compound with the molecular formula C8H15N2.ClH . It is a derivative of 9-azabicyclo[3.3.1]nonane . The compound is typically in the form of a solid powder .

Synthesis Analysis

The synthesis of azabicyclo nonane derivatives has been explored in various studies . One approach involves radical cyclization, which has been used to construct an indole-fused azabicyclo[3.3.1]nonane structural framework . Although the initial attempt using a Cp2TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective .Molecular Structure Analysis

The molecular structure of “3-azido-9-azabicyclo[3.3.1]nonane hydrochloride” can be represented by the InChI code: 1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.67 . It is typically stored at room temperature .Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mecanismo De Acción

Target of Action

The structural motif of an indole-fused azabicyclo[331]nonane is common in many biologically significant indole-based natural products . This suggests that the compound may interact with similar biological targets as these natural products.

Mode of Action

It’s known that the compound can be synthesized via a radical cyclization method . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the target molecules.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium hydroxide to form 3-aminocyclohexanone.", "Step 2: 3-aminocyclohexanone is then reacted with sodium azide in ethanol to form 3-azidocyclohexanone.", "Step 3: 3-azidocyclohexanone is then reacted with hydrochloric acid to form 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride." ] } | |

Número CAS |

2241130-18-5 |

Nombre del producto |

3-azido-9-azabicyclo[3.3.1]nonane hydrochloride |

Fórmula molecular |

C8H15ClN4 |

Peso molecular |

202.7 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.